Product packaging for Dinitro-o-cresol(Cat. No.:CAS No. 1335-85-9)

Dinitro-o-cresol

Cat. No.: B074238
CAS No.: 1335-85-9
M. Wt: 198.13 g/mol
InChI Key: IUOFDOCUNLJHFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dinitro-o-cresol (DNOC; 2,4-Dinitro-o-cresol) is a historically significant compound that serves as a potent, classical uncoupler of oxidative phosphorylation in mitochondrial research. Its primary research value lies in its ability to disrupt the proton gradient across the inner mitochondrial membrane, effectively dissociating electron transport from ATP synthesis. This results in the uncontrolled dissipation of energy as heat and a dramatic increase in oxygen consumption, making DNOC a critical tool for studying cellular respiration, bioenergetics, and metabolic pathways.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6N2O5<br>CH3C6H2OH(NO2)2<br>C7H6N2O5 B074238 Dinitro-o-cresol CAS No. 1335-85-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1335-85-9

Molecular Formula

C7H6N2O5
CH3C6H2OH(NO2)2
C7H6N2O5

Molecular Weight

198.13 g/mol

IUPAC Name

2-methyl-3,4-dinitrophenol

InChI

InChI=1S/C7H6N2O5/c1-4-6(10)3-2-5(8(11)12)7(4)9(13)14/h2-3,10H,1H3

InChI Key

IUOFDOCUNLJHFO-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=C(C=CC(=C1[N+](=O)[O-])[N+](=O)[O-])O

boiling_point

312 °C

density

1.58 g/cm³

melting_point

87.5 °C

Other CAS No.

1335-85-9
534-52-1

physical_description

ODOURLESS YELLOW CRYSTALS.

solubility

Solubility in water, g/100ml at 20 °C: 0.694

Synonyms

Dinitro-2-methylphenol

vapor_density

Relative vapor density (air = 1): 6.8

vapor_pressure

Vapor pressure, Pa at 25 °C: 0.016

Origin of Product

United States

Synthesis and Environmental Formation Pathways of Dinitro O Cresol

Industrial Synthesis Methodologies

The commercial production of 4,6-dinitro-o-cresol (B1670846) has historically relied on a multi-step chemical process starting from o-cresol (B1677501). This method ensures the specific placement of the nitro groups on the aromatic ring.

O-Cresol Sulfonation and Subsequent Nitration Processes

The traditional and classical method for manufacturing Dinitro-o-cresol is a two-step process that begins with the disulfonation of o-cresol. wikipedia.org In this first stage, o-cresol is treated with an excess of concentrated sulfuric acid. cdc.gov The reaction is typically conducted at elevated temperatures, generally in the range of 80–100°C, to produce a disulfonated intermediate, specifically o-cresol-4,6-disulfonic acid. cdc.govgoogle.com

Following the sulfonation step, the resulting intermediate is subjected to nitration. This is achieved by treating the disulfonated cresol (B1669610) with nitric acid. cdc.govnih.gov During this stage, the sulfonic acid groups are substituted by nitro groups, leading to the formation of 4,6-dinitro-o-cresol. The reaction temperature is carefully controlled, often maintained at 70°C or higher, after which the final product can be separated and purified. google.com

A comparative analysis of the traditional synthesis method versus a more modern direct nitration approach is presented below.

ParameterTraditional Disulfonation-NitrationDirect Nitration in Water-Alcohol
Reaction Steps 2 (Sulfonation + Nitration)1 (Direct Nitration)
Primary Reagents o-cresol, sulfuric acid, nitric acido-cresol, nitric acid, ethanol
Key Intermediate Disulfonated o-cresolNone (diazonium intermediate)
Waste Generation Generates waste from sulfonation byproductsGenerates less hazardous aqueous-alcoholic waste

This table provides a summary of key differences between synthesis methodologies based on available data.

Electrophilic Aromatic Substitution Mechanisms in this compound Synthesis

The synthesis of this compound is governed by the principles of electrophilic aromatic substitution. The starting material, o-cresol, has two activating groups on the benzene (B151609) ring: a hydroxyl (-OH) group and a methyl (-CH3) group. Both of these are ortho-, para-directing groups, meaning they activate the aromatic ring and direct incoming electrophiles to the positions ortho and para relative to themselves. lkouniv.ac.in

In the initial sulfonation step, the electrophile (sulfur trioxide, SO₃, from sulfuric acid) attacks the electron-rich aromatic ring. The activating groups guide the substitution to the 4 and 6 positions, which are para and ortho to the powerful activating hydroxyl group. This results in the formation of o-cresol-4,6-disulfonic acid.

In the subsequent nitration step, the sulfonic acid groups are replaced by nitro groups. This is a crucial part of the process, as direct nitration of o-cresol can be difficult to control. cdc.gov The sulfonic acid groups act as placeholders that are then substituted by the nitro groups (from the nitronium ion, NO₂⁺) in a reaction where they function as excellent leaving groups. This controlled, stepwise substitution ensures the high-yield formation of the specific 4,6-dinitro-o-cresol isomer. The nitro groups themselves are strongly deactivating toward further electrophilic substitution. nih.gov

Atmospheric Formation Mechanisms

This compound is not only a manufactured chemical but also a secondary pollutant formed in the atmosphere. canada.ca Its presence in the environment can result from the photochemical transformation of precursor pollutants. cdc.govcanada.ca

Generation from Precursor Compounds (e.g., o-Cresol and Nitrogen Oxides) in Aerosol Phase

Scientific studies have demonstrated that DNOC can be formed in the atmosphere through the reaction of gaseous precursors. canada.ca The primary precursors involved are o-cresol, which is released into the atmosphere from various sources, and nitrogen oxides (NOx). cdc.govcanada.ca These reactions are photochemical, meaning they are driven by sunlight. cdc.gov

Laboratory experiments conducted in simulation chambers have confirmed that the irradiation of o-cresol in the presence of nitrogen oxides leads to the formation of nitrocresols and dinitrocresols. cdc.govosti.gov A significant finding from these studies is that this compound is formed as a product within the aerosol phase. cdc.govosti.gov The reactions involve highly reactive atmospheric species, such as hydroxyl (OH) radicals during the day and potentially nitrate (B79036) (NO₃) radicals at night. canada.caosti.gov

Characterization of Environmental Formation Extent and Mechanisms

While the atmospheric formation of DNOC is known to occur, the precise mechanisms and the full extent of its formation are not yet completely understood. canada.ca Environmental monitoring has detected DNOC in samples of rain and snow, which confirms its presence in the atmosphere and its subsequent removal through wet deposition. cdc.gov The ratio of DNOC concentrations found in rainwater compared to the air indicates that these removal processes are important. cdc.gov

Research points towards the formation of dinitrophenols, including DNOC, occurring significantly in the atmospheric liquid phase, such as within cloud droplets. b-tu.de This is supported by broader studies on nitrogen-containing organic compounds (NOCs) in aerosols, which highlight that aerosol liquid water can facilitate the conversion of water-soluble organic gases into particles and promote subsequent aqueous-phase reactions. copernicus.org The formation of these compounds is often enhanced in hazy conditions with high relative humidity and high concentrations of precursors. copernicus.org

Environmental Dynamics and Transformation of Dinitro O Cresol

Persistence and Environmental Fate Assessment

The environmental persistence of 4,6-dinitro-o-cresol (B1670846) (DNOC) is a critical factor in determining its potential for long-term ecological impact. Its behavior varies significantly across different environmental compartments, including air, water, and soil, influenced by a combination of physical, chemical, and biological processes.

The persistence of DNOC is often quantified by its half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. Research has established varying half-lives for DNOC in air, water, and soil, reflecting the dominant degradation processes in each medium.

In the atmosphere, DNOC's persistence is primarily governed by photoxidation. canada.ca Measured data indicate an atmospheric oxidation half-life of 129 days. canada.ca In surface water, biodegradation is a key removal process, though it can be relatively slow. canada.ca The half-life of DNOC in surface water has been reported to range from 7 to 58 days, and in some cases, can extend from 3 to 5 weeks. canada.cawho.int In soil environments, DNOC is degraded rapidly by microorganisms, with reported median degradation times ranging from 1.7 to 15 days. who.int Some studies have documented biodegradation half-lives from as short as 14 hours to less than two months. canada.ca

Table 1: Half-Life of Dinitro-o-cresol in Different Environmental Compartments

The wide range in reported half-life values for DNOC is attributable to several environmental factors that influence its degradation and sequestration. Biodegradation is considered the most significant process for the transformation of DNOC in soil. cdc.gov

Key factors affecting DNOC's persistence include:

pH: The adsorption of DNOC to soil and sediment is highly pH-dependent. cdc.gov Adsorption increases as the pH of the solution decreases. cdc.govresearchgate.net This is because DNOC is primarily adsorbed as a neutral species, and lower pH values favor this form. researchgate.net

Soil and Sediment Composition: The clay and organic carbon content significantly influence DNOC's adsorption. cdc.gov An increase in either of these components leads to greater adsorption, which can decrease its concentration in water and reduce its bioavailability for microbial degradation. cdc.gov

Microbial Population: The presence and activity of specific microbial populations are crucial for the rapid biodegradation of DNOC. who.int However, high concentrations of DNOC can be toxic to many types of soil microorganisms, potentially inhibiting its own degradation. cdc.gov

Oxygen Availability: Aerobic conditions are generally favorable for the rapid biodegradation of DNOC in soils. pic.int The process can be slow or subject to long lag phases even in aerobic aquifers, suggesting that the potential for natural attenuation can be spatially variable. dtu.dk

Degradation and Biotransformation Processes

The breakdown of DNOC in the environment is predominantly a biological process driven by microorganisms. These organisms have evolved specific enzymatic pathways to utilize DNOC as a source of carbon, nitrogen, and energy.

The microbial transformation of DNOC involves a series of enzymatic reactions that break down the complex aromatic structure into simpler, less toxic compounds.

Under aerobic conditions, the decomposition of DNOC is an oxidative process. tamu.edu The primary mechanism involves the successive reduction of the nitro groups to amino groups. cdc.gov This biotransformation is a key detoxification step, as the resulting amino-derivatives are less toxic than the parent compound. cdc.gov

Studies have identified several metabolites that are products of this biodegradation pathway, including:

6-amino-4-nitro-o-cresol cdc.govcdc.gov

4-amino-6-nitro-o-cresol cdc.gov

6-acetamido-4-nitro-o-cresol cdc.govcdc.gov

2-methyl-6-nitro-catechol cdc.gov

2-methyl-6-amino-catechol cdc.gov

2,3,5-trihydroxytoluene (B1206936) cdc.gov

In one study using a mixed microbial culture, between 65% and 84% of the nitrogen from DNOC was released as nitrate (B79036), and 61% of the carbon was recovered as carbon dioxide (CO2), confirming mineralization under aerobic conditions. nih.gov The degradation can be inhibited at DNOC concentrations above 30 µM and ceases entirely at 340 µM, likely due to the uncoupling effect of the compound on cellular energy mechanisms. nih.gov

Researchers have successfully isolated and characterized various microorganisms capable of degrading DNOC. These microbes are typically found in environments previously contaminated with pesticides, such as agricultural soils and activated sludge. nih.gov

A mixed culture of microorganisms capable of using DNOC as the sole source of carbon, nitrogen, and energy has been isolated from such contaminated environments. nih.gov Several pure cultures of microorganisms have also been identified for their ability to biodegrade DNOC, including species of:

Corynebacterium simplex cdc.gov

Pseudomonas sp. cdc.gov

Rhizobium leguminosarum cdc.gov

Veillonella alkalescens cdc.gov

Azotobacter sp. cdc.gov

The isolation process typically involves enrichment cultures, where soil or sludge samples are placed in a mineral salts medium containing DNOC as the only carbon and energy source. nih.govbiomedpharmajournal.org This selective pressure encourages the growth of DNOC-degrading organisms, which can then be isolated, identified, and studied for their metabolic capabilities and degradation kinetics. biomedpharmajournal.orgimrpress.com

Microbial Biodegradation Pathways

Degradation Kinetics in Batch Cultures and Fixed-Bed Column Bioreactors

The microbial degradation of 4,6-dinitro-o-cresol (DNOC) has been effectively demonstrated under aerobic conditions in both batch cultures and fixed-bed column bioreactors. nih.gov In fixed-bed column reactors, a bacterial biofilm immobilized on glass beads achieved a maximal degradation rate for DNOC of 30 mmol day⁻¹ per liter of reactor volume. nih.gov This process was highly efficient, resulting in an effluent concentration of less than 5 micrograms per liter (µg/L) of DNOC. nih.gov

Kinetic analysis of the immobilized mixed microbial culture revealed an apparent Michaelis-Menten constant (Ks) value for DNOC of 17 µM. nih.gov This constant indicates the substrate concentration at which the degradation rate is half of the maximum, providing insight into the affinity of the microbial enzymes for the compound. However, the degradation process is subject to substrate inhibition. The degradation rate was observed to be inhibited at DNOC concentrations exceeding 30 µM and ceased entirely at concentrations of 340 µM. nih.gov This inhibition is potentially due to the uncoupling effect of the nitroaromatic compound on the cellular energy-transducing mechanisms of the microorganisms. nih.gov

Degradation Kinetics of DNOC in a Fixed-Bed Column Bioreactor

Kinetic ParameterValueConditions
Maximal Degradation Rate30 mmol day⁻¹ L⁻¹Immobilized bacterial biofilm on glass beads
Apparent Kₛ Value17 µM
Inhibition Threshold> 30 µMConcentration of DNOC
Cessation of Degradation340 µM
nih.gov
Release of Nitrogen and Carbon from this compound during Microbial Degradation

The aerobic microbial breakdown of DNOC results in the mineralization of the compound, releasing its constituent nitrogen and carbon into the medium. nih.gov Studies using a mixed microbial culture demonstrated that a significant portion of the nitrogen from the DNOC molecule is transformed into nitrate (NO₃⁻). nih.gov Specifically, between 65% and 84% of the nitrogen contained in the substrate was released as nitrate into the surrounding medium. nih.gov

Furthermore, the carbon structure of the DNOC molecule is substantially converted to carbon dioxide (CO₂). nih.gov Using uniformly ¹⁴C-labelled DNOC, researchers were able to track the fate of the carbon and found that 61% was recovered as ¹⁴CO₂. nih.gov This indicates a significant degree of mineralization and the utilization of DNOC as a carbon source by the microbial community. nih.gov

Elemental Release from Microbial Degradation of DNOC

ElementReleased FormPercentage of Release
NitrogenNitrate (NO₃⁻)65% - 84%
CarbonCarbon Dioxide (CO₂)61%
nih.gov
Substrate Specificity and Inhibition Studies in Microbial Degradation of Nitroaromatic Compounds

Microbial cultures capable of degrading DNOC exhibit a degree of specificity towards other nitroaromatic compounds. nih.gov A mixed microbial culture that effectively utilized DNOC as its sole source of carbon, nitrogen, and energy was also capable of decomposing other nitrophenols, such as 4-nitrophenol (B140041) and 2,4-dinitrophenol. nih.gov

However, this degradative capability did not extend to all related chemical structures. The same microbial culture was unable to decompose 2,3-dinitrophenol, 2,6-dinitrophenol (B26339), 2,4-dinitrotoluene, 2,4-dinitrobenzoic acid, or 2-sec-butyl-4,6-dinitrophenol (Dinoseb). nih.gov This demonstrates a selective metabolic pathway that is sensitive to the position and type of substituents on the aromatic ring.

As noted in the kinetics section, the degradation of DNOC is subject to inhibition at higher concentrations. The process is inhibited when DNOC concentrations rise above 30 µM, and it stops completely at 340 µM, likely due to the toxic effects of the compound on microbial metabolism. nih.gov

Substrate Specificity of a DNOC-Degrading Mixed Microbial Culture

CompoundDegradation by Culture
4,6-Dinitro-o-cresol (DNOC)Yes
4-NitrophenolYes
2,4-DinitrophenolYes
2,3-DinitrophenolNo
2,6-DinitrophenolNo
2,4-DinitrotolueneNo
2,4-Dinitrobenzoic acidNo
2-sec-butyl-4,6-dinitrophenol (Dinoseb)No
nih.gov
Role of Microbial Communities in Soil and Activated Sludge in this compound Transformation

The transformation and biodegradation of DNOC in the environment are primarily driven by microbial communities found in contaminated soil and activated sludge. nih.gov Mixed cultures of microorganisms capable of using DNOC as a sole source of carbon, nitrogen, and energy have been successfully isolated from these environments. nih.gov This indicates that indigenous microbial populations can adapt to utilize this xenobiotic compound.

These communities consist of diverse bacteria that work to aerobically decompose the compound. nih.gov The ability to isolate such effective microbial consortia from environments with a history of pesticide contamination suggests that these microorganisms have evolved the necessary enzymatic machinery to initiate the breakdown of the DNOC molecule. nih.gov

Photolytic Transformation

Aqueous Photolysis Mechanisms and Kinetics of this compound

The transformation of DNOC in aquatic environments can also be influenced by photolysis, the process of chemical breakdown by light. While detailed experimental studies on the specific aqueous photolysis kinetics of DNOC are limited, the general mechanisms for aromatic nitro-compounds involve the absorption of ultraviolet radiation, leading to the excitation of the molecule. rsc.org This excited state can then undergo various reactions, including hydrogen abstraction from the solvent or other present molecules. rsc.org For related compounds like nitrophenols and nitroguaiacols, aqueous photolysis has been observed to follow pseudo-first-order or zero-order kinetics, depending on the concentration. frontiersin.orgfrontiersin.org The process can lead to denitration, hydroxylation, and the formation of various intermediate products. frontiersin.org

Photochemical Reduction of Nitro Groups in Aquatic Environments

A potential pathway for the photolytic transformation of DNOC is the reduction of its nitro groups. This reaction involves the conversion of the nitro (-NO₂) groups to other nitrogen-containing functional groups. The photochemical reduction of aromatic nitro-compounds can occur when they are irradiated with UV light in the presence of organic solvents that can serve as hydrogen donors. rsc.org The process is believed to proceed through a sequence of photochemical and thermal steps, initiated by a hydrogen abstraction likely involving an excited triplet state of the nitroaromatic compound. rsc.org While this is a known general mechanism, specific experimental evidence demonstrating the photochemical reduction of DNOC's nitro groups in natural aquatic environments has not been extensively documented.

Influence of Environmental Conditions (e.g., pH, Sensitizers) on Photodegradation Rates

The photodegradation of this compound (DNOC) in the environment is a complex process influenced by various factors, most notably pH and the presence of sensitizing substances. The pH of the surrounding medium can significantly affect the rate of degradation. For instance, in Fenton degradation processes, a lower pH has been found to facilitate a faster degradation of DNOC researchgate.net. This is because the speciation of DNOC is pH-dependent; as a weak acid, a lower pH favors the undissociated form, which may be more susceptible to certain degradation pathways pic.intcambridge.org.

The presence of sensitizers can also play a crucial role in the photodegradation of DNOC. Photochemical reduction of the nitro group in DNOC is theoretically possible in water if a reducing agent and a sensitizer, such as chlorophyll, are present canada.cacdc.gov. However, experimental evidence to confirm this specific photochemical reduction in water is currently lacking canada.cacdc.gov. In a broader context, dissolved natural organic matter and nitrate ions in water can act as photosensitizers, producing reactive species that can induce the degradation of pesticides uci.edu. The estimated rate constant for the reaction of DNOC with singlet oxygen, a reactive species that can be formed by sensitizers, in water at a pH of approximately 7 is 1.25x10^5 per molecule-second canada.ca.

It is important to note that while photodegradation can occur, its significance in soil below the surface layer and in sediment is limited due to the lack of sunlight penetration canada.cacdc.gov.

Atmospheric Photolytic Processes for Dinitrocresols

This compound can enter the atmosphere through direct release or via secondary formation from the atmospheric transformation of other pollutants canada.ca. Laboratory experiments have shown that dinitrocresols can be produced in the aerosol phase from the photolysis of o-cresol (B1677501) in the presence of nitrogen oxides (NOx) canada.cacdc.gov. This suggests that dinitrocresols are likely to be present in the ambient atmosphere in aerosol form canada.cacdc.gov.

Once in the atmosphere, DNOC is subject to photolytic degradation. The atmospheric oxidation half-life of DNOC has been estimated to be 129 days, indicating that it can persist in the air for a significant period canada.ca. The primary atmospheric degradation pathway for cresols is their reaction with hydroxyl (OH) radicals copernicus.orgepa.govresearchgate.net. The products of these reactions can include methyl-1,4-benzoquinone and various nitrophenols copernicus.orgepa.gov. The formation of secondary organic aerosols (SOA) from the atmospheric oxidation of cresols has also been observed, with aerosol yields varying depending on the initial concentration of the cresol (B1669610) researchgate.netmdpi.com. The presence of NOx can influence the chemical degradation mechanism and, consequently, the formation of SOA mdpi.com. The detection of DNOC in rain and snow highlights the importance of wet deposition as a removal process from the atmosphere cdc.gov.

Abiotic Hydrolytic Stability and Potential for Surface-Catalyzed Hydrolysis on Clay Minerals

This compound is generally considered to be stable to abiotic hydrolysis in water. It does not possess functional groups that are readily amenable to hydrolysis canada.cacdc.gov. Studies have shown that DNOC is stable in sterile water across various pH levels, with a hydrolysis half-life (DT50) of over a year pic.int.

However, there has been speculation that the hydrolysis of DNOC may be catalyzed on the surfaces of clay minerals, particularly under acidic conditions canada.cacdc.gov. While this hypothesis has been put forward, there is currently no experimental evidence to substantiate surface-catalyzed hydrolysis of DNOC on clay minerals canada.cacdc.gov. Therefore, under most environmental conditions, abiotic hydrolysis is not considered a significant degradation pathway for this compound.

Sorption and Desorption Dynamics in Environmental Matrices

Adsorption to Soil Components (e.g., Smectite Clays (B1170129), Humic Acid)

The adsorption of this compound to soil components is a critical process that influences its mobility and fate in the environment. DNOC has been shown to have a high affinity for and is strongly adsorbed by smectite clays cambridge.orgresearchgate.netnih.gov. The primary interaction is with the neutral, undissociated form of the DNOC molecule cambridge.org. The adsorption mechanism involves site-specific interactions with exchangeable cations on the clay surface and non-specific van der Waals interactions with the siloxane surface nih.gov.

The organic matter fraction of the soil, particularly humic acid, is also a significant sorbent for pesticides awsjournal.orgresearchgate.net. Humic acids can sorb organic pollutants through various mechanisms, including electrostatic interactions, covalent bond formation, π–π interactions, the hydrophobic effect, and hydrogen bonding mdpi.com. For many pesticides, the humic acid content in soil is a primary factor regulating their sorption awsjournal.orgresearchgate.net. While direct quantitative data for DNOC sorption to isolated humic acid is not extensively detailed in the provided results, the general principles of pesticide-humic substance interactions suggest it would be a significant process.

Influence of pH and Ionic Strength on this compound Sorption Mechanisms

The sorption of DNOC to soil components, particularly clay minerals, is strongly influenced by both pH and ionic strength. As DNOC is a weak acid with a pKa of approximately 4.4, the solution pH dictates its chemical form cdc.govresearchgate.net. At a pH below its pKa, the neutral, undissociated form of DNOC predominates, leading to significantly higher adsorption to smectite clays cambridge.orgresearchgate.net. As the pH increases above the pKa, DNOC exists primarily in its anionic form, which experiences electrostatic repulsion from the negatively charged clay surfaces, resulting in decreased adsorption researchgate.netcambridge.org.

The type of exchangeable cation on the clay surface also affects adsorption, with K+ and NH4+ saturated clays showing enhanced adsorption compared to Na+ or Ca2+ saturated clays researchgate.netresearchgate.net.

Ionic strength of the soil solution also plays a role in the sorption of nitroaromatic compounds like DNOC. An increase in ionic strength, particularly with KCl, has been shown to enhance the sorption of these compounds to K-smectite sigmaaldrich.comnih.gov. This is attributed to the formation of better-ordered clay quasicrystals with reduced interlayer distances, which provides a more favorable environment for the sorption of the organic molecules, rather than a "salting-out" effect sigmaaldrich.comnih.gov.

Table 1: Factors Influencing this compound Adsorption to Smectite Clays

Factor Influence on Adsorption Mechanism
pH Decreasing pH (below pKa of ~4.4) increases adsorption. At lower pH, the neutral form of DNOC predominates, which has a higher affinity for clay surfaces compared to the anionic form that is repelled by the negative charge of the clay.
Exchangeable Cations Adsorption is enhanced in the presence of K+ and NH4+ compared to Na+ and Ca2+. Specific interactions between the DNOC molecule and these particular cations on the clay surface facilitate stronger binding.
Ionic Strength Increasing ionic strength (with KCl) can enhance sorption to K-smectite. Increased ionic strength promotes the formation of more ordered clay quasicrystals, creating a more favorable environment for the sorption of nitroaromatic compounds.

Desorption Kinetics and Implications for Environmental Mobility

The strong adsorption of this compound to soil components, particularly under acidic conditions, suggests that its desorption may be limited, which in turn affects its environmental mobility. While specific studies on the desorption kinetics of DNOC are not detailed in the provided search results, the principles of its strong sorption provide an indication of its likely behavior.

Volatilization and Atmospheric Transport Modeling

The potential for this compound (DNOC) to volatilize from surfaces and undergo long-range atmospheric transport is a key aspect of its environmental dynamics. However, the physicochemical properties of DNOC inherently limit these processes.

The volatilization of a chemical from water and soil is primarily governed by its vapor pressure and Henry's Law constant. For DNOC, these values are relatively low, indicating a low tendency to escape from the solid or aqueous phase into the atmosphere. The vapor pressure of DNOC is reported to be in the range of 1.6 x 10⁻² to 4.79 x 10⁻² Pa, and its Henry's Law constant is approximately 2.49 x 10⁻² to 1.4 x 10⁻¹ Pa·m³/mol.

Due to these properties, the volatilization of DNOC from both water and soil surfaces is considered to be a non-significant transport pathway. nih.gov Studies have concluded that DNOC is not likely to volatilize appreciably from water or soil. nih.gov In aquatic environments, the loss of dinitrophenols, including DNOC, due to volatilization is considered negligible. nih.gov Similarly, for soil, it has been concluded that DNOC would not volatilize from most soil types due to its low volatility and reasonably high water solubility. nih.gov While co-distillation with water has been suggested as a potential, minor volatilization route for some phenolic compounds, direct observations for DNOC are lacking. nih.gov

The following table summarizes the physicochemical properties of DNOC that contribute to its low volatilization potential.

PropertyValueImplication for Volatilization
Vapor Pressure 1.6 x 10⁻² - 4.79 x 10⁻² PaLow vapor pressure indicates a low tendency for the compound to transition into the gaseous phase.
Henry's Law Constant 2.49 x 10⁻² - 1.4 x 10⁻¹ Pa·m³/molA low Henry's Law constant suggests a preference for the compound to remain in the aqueous phase rather than partitioning to the air.
Water Solubility Moderately solubleHigher water solubility can reduce the effective vapor pressure at the air-water interface, thus decreasing volatilization.
Adsorption to Soil/Sediment Moderate to strongStrong adsorption to soil and sediment particles reduces the amount of DNOC available for volatilization. nih.gov

The potential for a chemical to undergo long-range atmospheric transport (LRAT) is determined by its persistence in the atmosphere (atmospheric lifetime) and its partitioning behavior between the gas and particle phases. For DNOC, the available evidence suggests a low potential for significant long-range transport.

Given DNOC's low volatility and its potential for atmospheric degradation and deposition, it is not expected to be transported over vast distances in the atmosphere. The primary modes of atmospheric removal for dinitrophenols are wet and dry deposition of the particulate-bound fraction. nih.gov Therefore, any atmospheric transport is likely to be on a local to regional scale rather than a global one.

The table below outlines the key factors that limit the long-range atmospheric transport potential of DNOC.

FactorInfluence on Long-Range Transport
Low Volatility Reduces the initial entry of DNOC into the atmosphere from soil and water surfaces.
Atmospheric Degradation Photochemical reactions with atmospheric oxidants can limit the atmospheric lifetime of DNOC.
Wet and Dry Deposition Adsorption to atmospheric particles makes DNOC susceptible to removal from the atmosphere via rain, snow, and gravitational settling. mdpi.com
Moderate Water Solubility Can enhance washout from the atmosphere during precipitation events.

Mechanistic Research on Dinitro O Cresol Interactions with Biological Systems

Biochemical Mechanisms of Cellular Interaction

DNOC exerts profound effects on cellular bioenergetics, primarily by disrupting the fundamental processes of energy production within the mitochondria.

The principal mechanism of Dinitro-o-cresol's toxicity at the cellular level is the uncoupling of oxidative phosphorylation. nih.govnih.gov Oxidative phosphorylation is the metabolic pathway in which cells use enzymes to oxidize nutrients, thereby releasing energy which is used to produce adenosine (B11128) triphosphate (ATP). DNOC, acting as a protonophore, disrupts this process. nih.gov It is a lipophilic weak acid that readily passes through the inner mitochondrial membrane. In the intermembrane space, where the proton concentration is high, it becomes protonated. It then diffuses across the inner membrane into the mitochondrial matrix, where it releases the proton, effectively dissipating the proton motive force that is essential for ATP synthesis. nih.gov

Research on isolated rat liver mitochondria has demonstrated that DNOC acts as a classical uncoupler. nih.gov At concentrations between 10-50 microM, it was observed to increase succinate-supported mitochondrial respiration, a hallmark of uncoupling, while simultaneously decreasing the transmembrane potential. nih.gov This indicates that the energy generated from the electron transport chain is dissipated as heat rather than being harnessed for ATP production. nih.gov

Table 1: Effect of this compound (DNOC) on Mitochondrial Functions in Rat Liver

This table summarizes the observed effects of DNOC on key mitochondrial bioenergetic parameters based on in vitro studies.

ParameterObserved Effect of DNOC (10-50 µM)Mechanism
Mitochondrial Respiration (Oxygen Consumption)IncreaseUncoupling of the electron transport chain from ATP synthesis removes feedback inhibition, leading to maximal respiration.
Transmembrane Potential (Proton Gradient)DecreaseDNOC acts as a protonophore, shuttling protons across the inner mitochondrial membrane and dissipating the electrochemical gradient.
ATP SynthesisInhibitionThe dissipation of the proton motive force prevents ATP synthase from producing ATP.

Data derived from Castilho et al. (1997). nih.gov

A direct consequence of the uncoupling of oxidative phosphorylation is the severe impairment of adenosine triphosphate (ATP) synthesis. nih.gov ATP is the primary energy currency of the cell, and its availability is critical for numerous cellular processes. By dissipating the proton gradient, DNOC effectively disconnects the energy-releasing processes of the electron transport chain from the energy-conserving process of ATP synthesis. researchgate.net This leads to a rapid depletion of the cellular ATP pool. researchgate.net

The impact of this compound on glucose oxidation pathways appears to be complex and may vary depending on the biological system. In studies with rats, oral administration of DNOC led to increased blood glucose and decreased blood pyruvate, suggesting an inhibitory action on glycolysis. nih.gov

Conversely, research on the eggs of the sea urchin Arbacian punctulata indicated that dinitrocresol diverts glucose utilization from the pentose (B10789219) phosphate (B84403) pathway (also known as the TPN shunt) towards the glycolytic pathway. nih.gov In the absence of the compound, these cells predominantly utilize the TPN shunt. However, in the presence of dinitrocresol, the production of CO2 from glucose-6-C14 approached that from glucose-1-C14, indicating a shift to the glycolytic pathway. nih.gov

Table 2: Reported Effects of Dinitrocresols on Glucose Oxidation Pathways

This table highlights the varied effects of dinitrocresols on glucose metabolism as observed in different biological models.

Biological SystemObserved EffectInferred Mechanism
Rats (in vivo)Increased blood glucose, decreased blood pyruvate.Inhibition of the glycolytic pathway.
Sea Urchin Eggs (Arbacia punctulata)Shift in glucose utilization from the TPN shunt to the glycolytic pathway.Alteration of metabolic flux in response to cellular stress.

Data compiled from U.S. Department of Health and Human Services (1995) and Keltch et al. (1956). nih.govnih.gov

These differing findings suggest that the effect of DNOC on glucose metabolism may be species-specific or dependent on the metabolic state of the cells.

Phytotoxicological and Ecotoxicological Mechanisms

This compound also exhibits significant toxicity to plants and other photosynthetic organisms, primarily by interfering with the process of photosynthesis.

In photosynthetic organisms, DNOC acts as an inhibitor of the photosynthetic electron transport (PET) chain. nih.gov The primary target of this inhibition is Photosystem II (PSII). nih.gov By binding to components of the PSII complex, DNOC blocks the flow of electrons, thereby halting the light-dependent reactions of photosynthesis. mdpi.com This inhibition of electron transport prevents the production of ATP and NADPH, which are essential for carbon fixation in the Calvin cycle.

The disruption of electron flow at PSII can also lead to the generation of reactive oxygen species (ROS), which can cause oxidative damage to cellular components, further contributing to the phytotoxicity of DNOC. Studies on related nitrophenolic compounds have demonstrated a concentration-dependent inhibition of both Photosystem I and Photosystem II, with PSII being the more sensitive target. nih.gov

Table 3: Comparative IC50 Values for Inhibition of Photosynthetic Electron Transport (PET) by Various Phenolic Compounds

This table provides a comparison of the concentration of various phenolic compounds required to inhibit PET by 50% (IC50), illustrating the relative potency of this class of inhibitors.

CompoundIC50 (µM)
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide~10
N-(3,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide~10
Diuron (standard herbicide)1.9
N-(3,4-dichlorobenzyl)-2-hydroxy-5-nitrobenzamide2.0

Data from Kos J. et al. (2018) and Kráľová K. et al. (2015). nih.govresearchgate.net

The metabolic disruption caused by this compound also affects fundamental physiological processes in plants, such as water and oxygen uptake by the roots. Root respiration is an active process that requires a continuous supply of oxygen to produce the ATP needed for nutrient and water absorption. nih.govscielo.org.mx Studies on young wheat roots have shown that dinitrophenols can stimulate oxygen consumption at certain concentrations, which is consistent with the uncoupling of oxidative phosphorylation. researchgate.net However, this increased respiration is not coupled to useful energy production, leading to a net deficit in the energy required for active transport processes.

Genotoxic and Cytotoxic Mechanisms in Plant Bioassays (e.g., Allium cepa Root Tip Assay)

The Allium cepa (onion) root tip assay is a widely utilized and standardized method for assessing the genotoxic and cytotoxic effects of chemical substances. This in vivo test is recognized for its sensitivity in detecting chromosomal and mitotic abnormalities, with results showing a strong correlation with those from mammalian and non-mammalian test systems. This compound (DNOC) has been evaluated using this bioassay, revealing significant cytotoxic and genotoxic effects on the meristematic cells of A. cepa.

Induction of Chromosomal Aberrations and Clastogenicity

This compound has demonstrated potent clastogenic activity, meaning it can induce breaks and structural damage to chromosomes. Studies on Allium cepa root tip cells have shown that exposure to DNOC leads to a variety of chromosomal aberrations. The types of aberrations observed indicate that DNOC interferes with the genetic material of the plant cells.

Observed chromosomal aberrations include:

Anaphase/Telophase Bridges : These form when sister chromatids fail to separate properly during anaphase, stretching between the two poles of the cell.

Lagging Chromosomes and Chromosome Fragments : These are chromosomes or pieces of chromosomes that are left behind during anaphase as the other chromosomes move to the poles.

Micronuclei : Small, secondary nuclei that form in the cytoplasm after cell division, containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus.

Chromosome Stickiness : A condition where chromosomes appear clumped together, which can lead to unequal segregation of genetic material.

C-mitosis : An abnormal mitosis characterized by the inactivation of the spindle apparatus, leading to a scattering of chromosomes in the cytoplasm.

Research has confirmed that DNOC is a potent clastogen, with chromosomal abnormalities like breaks and bridges being found at all tested concentrations and exposure times. This indicates that even low residual amounts of the compound could potentially damage plant chromosomes.

Table 1: Types of Chromosomal Aberrations Induced by this compound in Allium cepa Root Tip Cells

Aberration TypeDescriptionReference
BridgesStretching of chromosome material between cell poles during anaphase/telophase.
Lagging ChromosomesChromosomes left behind during migration to the poles.
Chromosome FragmentsPieces of chromosomes resulting from breaks.
C-mitosisSpindle apparatus inactivation leading to scattered chromosomes.
StickinessAdhesion between chromosomes, causing clumping.
MicronucleiSmall, separate nuclei containing lost chromosome fragments.
Effects on Mitotic Index and Spindle Inhibition

The mitotic index (MI), which is the ratio of dividing cells to the total number of cells observed, is a key indicator of cytotoxicity. A significant decrease in the MI suggests that a substance is inhibiting cell division or causing cell death.

Exposure to this compound has been shown to have a dose-dependent effect on the mitotic index in Allium cepa root tips. While lower concentrations can sometimes lead to an increase in the MI, higher concentrations and longer exposure times cause a strong inhibition of mitosis, which is evidence of DNOC's cytotoxicity. This mito-depressive action is a common indicator of the presence of toxic substances.

Furthermore, DNOC acts as a potent spindle inhibitor. The spindle apparatus is crucial for the proper segregation of chromosomes during mitosis. By disrupting the spindle, DNOC causes a high number of cells to be arrested in metaphase, a phenomenon known as c-mitosis. This disturbance of the spindle apparatus can lead to aneuploidy (an abnormal number of chromosomes) and polyploidy (more than two complete sets of chromosomes). The significant number of c-mitotic anaphases observed in DNOC-treated cells confirms its role as a strong mitotic poison that interferes with the spindle.

Table 2: Effect of this compound on Mitotic Index in Allium cepa

DNOC ConcentrationEffect on Mitotic Index (MI)InterpretationReference
Low Concentration (e.g., 250 ppm)Substantial increaseMitotic arresting activity
High Concentration (e.g., 500 ppm)Significant inhibition/decreaseEvidence of cytotoxicity

Impact on Soil Microbial Activity and Population Dynamics

This compound can significantly influence the microbial communities within the soil. The impact is largely dependent on the concentration of the compound. Above certain dosage levels, DNOC may be toxic to a wide range of soil microorganisms, which can disrupt essential soil processes. This toxicity helps explain the variable results seen in studies on the persistence of DNOC in soils.

However, biodegradation is considered the most significant process for the transformation and degradation of DNOC in the soil environment. Specific microbial populations have demonstrated the ability to not only tolerate but also utilize DNOC. A mixed culture of microorganisms isolated from pesticide-contaminated soil and activated sludge was able to use DNOC as the sole source of carbon, nitrogen, and energy. Studies have identified specific genera, such as Pseudomonas sp. and Azotobacter sp., that are capable of biodegrading DNOC.

The dynamics of this microbial activity are also concentration-dependent. While microorganisms can effectively degrade DNOC, the process can be inhibited at concentrations above 30 µM, and it ceases entirely at 340 µM. This inhibition is possibly due to the uncoupling effect of the nitroaromatic compound on the cellular energy-transducing mechanism of the microbes. Therefore, a DNOC contamination event can initially cause a toxic shock to the soil microbial community, followed by a potential shift in population dynamics favoring resistant and degrading species, provided the concentration is not high enough to cause complete inhibition.

Differential Responses of Aquatic and Terrestrial Organisms to this compound Exposure

The toxicity of this compound varies between different environmental compartments and the organisms that inhabit them. Ecotoxicological data reveal differential sensitivity between aquatic and terrestrial life.

For terrestrial organisms , studies have focused on soil invertebrates such as earthworms. The 14-day acute toxicity (LC50) for the earthworm (Eisenia fetida) has been established at 15 mg/kg of soil. Based on this value, a Predicted No-Effect Concentration (PNEC) for soil organisms has been calculated to be 0.15 mg/kg, which incorporates safety factors for extrapolation from lab to field conditions and from acute to chronic exposure.

For aquatic organisms , DNOC shows toxicity to pelagic species. The critical toxicity value (CTV) for rainbow trout, a freshwater fish, is an LC50 of 0.26 mg/L. To protect aquatic life, a PNEC for organisms in the water column has been derived. For chronic exposure scenarios, the PNEC is calculated to be 0.0026 mg/L, while for acute exposure scenarios, such as heavy rainfall events, the PNEC is 0.026 mg/L. The toxicity of cresol (B1669610) derivatives, in general, is a concern for both freshwater and marine organisms.

A comparison of these values indicates that aquatic organisms may be sensitive to lower concentrations of DNOC in their environment compared to soil-dwelling invertebrates. The risk to either group depends heavily on the environmental concentration resulting from release and partitioning, with DNOC's moderate sorption to soil and sediment being a key factor in its distribution.

Table 3: Comparative Ecotoxicity of this compound to Aquatic and Terrestrial Organisms

Organism GroupTest OrganismToxicity EndpointValueReference
Terrestrial InvertebrateEarthworm14-day LC5015 mg/kg soil
Terrestrial InvertebrateEarthwormPNEC (Chronic)0.15 mg/kg soil
Aquatic VertebrateRainbow TroutLC500.26 mg/L
Aquatic Organisms-PNEC (Chronic)0.0026 mg/L
Aquatic Organisms-PNEC (Acute)0.026 mg/L

Advanced Analytical Methodologies for Dinitro O Cresol Quantification and Detection

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, offers powerful tools for the separation, identification, and quantification of DNOC. Techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection are widely employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Environmental Water Samples

LC-MS/MS has emerged as a highly sensitive and selective method for the determination of trace amounts of DNOC in environmental water samples. researchgate.net This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.

A developed LC-MS/MS method for analyzing DNOC in environmental water involves sample collection on a specialized cartridge, followed by elution with an organic solvent. researchgate.net The separation is typically achieved using a reversed-phase column, and detection is performed by mass spectrometry in electrospray ionization (ESI) negative mode. researchgate.net This approach allows for very low detection limits, making it suitable for monitoring trace levels of contamination. For instance, a method detection limit (MDL) of 0.24 ng/L for DNOC in water has been reported. researchgate.net

The application of this methodology has revealed the presence of DNOC in environmental water samples at concentrations ranging from 2.1 to 74 ng/L. researchgate.net The use of LC-MS/MS is advantageous due to its ability to provide structural information, which aids in the unequivocal identification of the analyte, even in complex matrices like wastewater. researchgate.net Direct injection LC-MS/MS methods have also been developed, which streamline the analytical process by eliminating the need for an extraction step, thereby reducing matrix effects and sample volume requirements. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Environmental and Biological Matrices

GC-MS is another powerful technique for the analysis of DNOC, particularly in complex environmental and biological samples. This method involves the separation of volatile compounds in a gas chromatograph followed by detection using a mass spectrometer. For semi-volatile organic compounds like DNOC, GC-MS provides high selectivity and sensitivity. thermofisher.com

In the analysis of soil samples, a method combining accelerated solvent extraction (ASE) with GC-MS/MS has been successfully developed. thermofisher.com This approach allows for the accurate identification and quantification of a wide range of semi-volatile organic compounds, including DNOC. thermofisher.com The sample preparation for soil analysis typically involves freeze-drying, crushing, and sieving, followed by extraction and concentration before injection into the GC-MS system. thermofisher.com This robust method is suitable for routine monitoring and rapid screening of soil contamination. thermofisher.com

GC-MS has also been optimized for the analysis of DNOC in biological matrices, such as in the determination of pesticide residues in food products. For example, a GC-MS method was developed and validated for the determination of indoxacarb (B177179) residues in tomatoes and soil, demonstrating the applicability of this technique to agricultural samples. researchgate.net

High Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) Detection

HPLC with UV detection is a widely used and reliable method for the quantification of DNOC. who.int This technique is often preferred for its robustness and cost-effectiveness compared to mass spectrometry-based methods. researchgate.netnih.gov

A typical HPLC method for DNOC analysis utilizes a reversed-phase column, such as a C18 column, and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an acidic aqueous solution. researchgate.netnih.gov Detection is commonly performed at a specific UV wavelength where DNOC exhibits strong absorbance, such as 264 nm. researchgate.netnih.gov To enhance the separation of dinitrophenolic pesticides like DNOC, an ion-pairing agent can be incorporated into the mobile phase. rsc.org

This method has been validated for the analysis of DNOC in various samples, including tap water, after a solid-phase extraction (SPE) step to preconcentrate the analyte. chromatographyonline.com The validation of such methods includes assessing parameters like linearity, accuracy, and precision, with reported recoveries typically in the range of 90–112%. chromatographyonline.com

ParameterLC-MS/MS (Water)GC-MS (Soil)HPLC-UV (Water)
Sample Preparation Solid-Phase ExtractionAccelerated Solvent ExtractionSolid-Phase Extraction
Separation Column Reversed-phase (e.g., ODS-3) researchgate.netGas Chromatography ColumnReversed-phase (e.g., C18) researchgate.netnih.gov
Detection ESI-MS/MS (Negative Mode) researchgate.netMass SpectrometryUV Detector (e.g., 264 nm) researchgate.netnih.gov
Method Detection Limit 0.24 ng/L researchgate.net< 0.1 µg/L thermofisher.comVaries, typically higher than MS
Reported Recoveries -Good reproducibility thermofisher.com90-112% chromatographyonline.com

Spectrophotometric Approaches

Spectrophotometric methods offer a simpler and more cost-effective alternative to chromatographic techniques for the determination of DNOC, making them suitable for routine laboratories that may lack sophisticated instrumentation. researchgate.netnih.gov

Solid Phase Extraction-Spectrophotometry Combinations for Water and Soil Analysis

Combining solid-phase extraction (SPE) with spectrophotometry enhances the sensitivity and selectivity of the analysis, allowing for the determination of DNOC at lower concentrations. researchgate.netnih.gov SPE is used to preconcentrate DNOC from a large volume of a water sample or to clean up a soil extract before spectrophotometric measurement. researchgate.netnih.gov

For instance, an 8-hydroxyquinoline-impregnated XAD copolymer resin has been used to preconcentrate DNOC from lemon juice samples. researchgate.netnih.gov The analyte is retained on the resin at a specific pH and then eluted with a suitable solvent for subsequent spectrophotometric analysis. researchgate.netnih.gov This approach has achieved high recovery efficiencies of 95% or greater. researchgate.netnih.gov These methods have been shown to be directly applicable to soil analysis as they are not significantly interfered with by common soil cations and anions. researchgate.netnih.gov

Novel Spectrophotometric Methods Utilizing Chemical Reagents (e.g., Periodate (B1199274), Copper(II)-Neocuproine)

Novel spectrophotometric methods have been developed that utilize specific chemical reagents to produce a colored product with DNOC, which can then be quantified. These methods often involve a preliminary reduction step.

Two such methods have been developed using periodate and copper(II)-neocuproine (Nc) as reagents. researchgate.netnih.gov These methods first involve the reduction of DNOC using zinc and hydrochloric acid (Zn/HCl) in a microwave oven for a short period. researchgate.netnih.gov The resulting product then reacts with the specific reagent to form a colored complex that can be measured spectrophotometrically. researchgate.netnih.gov

The method using the copper(II)-neocuproine reagent is based on the reduction of Cu(II) to Cu(I) by the reduced DNOC, which then forms a colored complex with neocuproine. researchgate.netresearchgate.net The periodate method relies on a different chemical reaction to produce a quantifiable color change. researchgate.net These methods have been validated for DNOC determination at the mg/L level and have shown good performance in real samples like synthetically contaminated montmorillonite (B579905) and lemon juice. researchgate.netnih.gov

MethodReagent(s)PrincipleLimit of Detection (LOD)
Periodate Method Periodate, Zn/HCl researchgate.netnih.govFormation of a colored product after reduction of DNOC. researchgate.netnih.gov1.6 mg/L researchgate.netnih.gov
Copper(II)-Neocuproine Method Copper(II)-Neocuproine, Zn/HCl researchgate.netnih.govReduction of Cu(II) to Cu(I) by reduced DNOC, forming a colored complex with neocuproine. researchgate.netnih.govresearchgate.net0.2 mg/L researchgate.netnih.gov

These spectrophotometric methods provide a valuable and accessible tool for the rapid assay of DNOC in environmental samples. researchgate.netnih.gov

Electrochemical Detection Methods

Electrochemical methods are powerful tools for the analysis of electroactive compounds like DNOC. They offer advantages such as high sensitivity, rapid analysis, and the potential for miniaturization and on-site applications.

Hanging Mercury Drop Electrode (HMDE) with Stripping Square Wave Voltammetry (SSWV)

A notable electrochemical method for DNOC quantification involves the use of a hanging mercury drop electrode (HMDE) coupled with stripping square wave voltammetry (SSWV). tandfonline.comtandfonline.com This technique is recognized for its exceptional sensitivity in trace and ultratrace analysis of organic compounds. conicet.gov.ar

The methodology proposes an optimization process for the quantification of DNOC. tandfonline.comtandfonline.com A continuous decrease in the cathodic current was observed during experiments, which led to the optimization of a waiting time, solution pH, and instrumental variables of the SSWV using factorial designs. tandfonline.comtandfonline.com Of the two reduction current peaks observed for DNOC, one was selected as the dependent variable for the optimization process. tandfonline.comtandfonline.com By optimizing these parameters, a calibration curve was obtained in the range of (0.01–0.55) × 10⁻⁶ mol L⁻¹, with a limit of detection (LOD) of 2 × 10⁻⁸ mol L⁻¹. tandfonline.comtandfonline.com This method has been successfully applied to the quantification of DNOC in various water samples, demonstrating high recovery values of around 102%. tandfonline.comtandfonline.com

Another study utilized a glassy carbon electrode modified with a composite of Zr-UiO-66 and functionalized multi-walled carbon nanotubes (FMWCNTs) for DNOC detection via differential pulse voltammetry. researchgate.netrsc.org This sensor exhibited three distinct oxidation peaks and three reduction peaks for DNOC. researchgate.netrsc.org

Optimization of Electrochemical Assays using Response Surface Methodology

Response surface methodology (RSM) is a valuable statistical tool for optimizing the experimental conditions of analytical methods. tandfonline.comtandfonline.commdpi.com In the context of DNOC analysis, RSM has been employed to enhance the performance of electrochemical techniques.

For the HMDE-SSWV method, factorial designs were utilized to optimize variables such as waiting time, solution pH, and instrumental parameters for SSWV. tandfonline.comtandfonline.com While the cathodic current peak and its standard deviation were used to optimize the waiting time and pH, only the current peak values were considered for the optimization of the SSWV instrumental parameters. tandfonline.comtandfonline.com

In a separate study using an antimony film electrode (SbFE) for DNOC determination, RSM was applied to optimize the square wave voltammetric response. conicet.gov.ar A Central Composite Design (CCD) was used to optimize the solution pH and accumulation time, while a Box-Behnken Design was employed for the optimization of SWV instrumental variables. conicet.gov.arresearchgate.net The combination of these designs with a desirability function allowed for the determination of optimal parameter combinations by maximizing the reduction current peak and minimizing the standard deviation. conicet.gov.ar Under these optimized conditions, a linear calibration curve from (1.0 to 15) × 10⁻⁶ mol L⁻¹ with a detection limit of 1.12 × 10⁻⁶ mol L⁻¹ was achieved. conicet.gov.ar

Novel Sensing Technologies

The development of novel sensing technologies is driven by the need for highly selective and sensitive detection of DNOC, especially in complex environmental and biological samples.

Molecularly Imprinted Polymers (MIPs) for Selective Extraction and Detection

Molecularly imprinted polymers (MIPs) are synthetic materials with tailor-made recognition sites for a specific target molecule. dpublication.comresearchgate.net This high selectivity makes them excellent sorbents for solid-phase extraction (SPE) to isolate and preconcentrate analytes from complex matrices. unsoed.ac.id

A study focused on the development of a molecularly imprinted polymer solid-phase extraction (MISPE) method for the determination of DNOC prior to high-performance liquid chromatography (HPLC) analysis. researchgate.netunsoed.ac.id The MIP was synthesized using methacrylic acid as the functional monomer, ethylene (B1197577) glycol dimethacrylate as the crosslinker, benzoyl peroxide as the initiator, and acetonitrile (B52724) as the porogen. unsoed.ac.idresearchgate.netunsoed.ac.id The resulting polymer exhibited an adsorption capacity of 137 mg/g for DNOC. researchgate.netunsoed.ac.id The optimal adsorption was achieved at pH 5 with a contact time of 30 minutes. researchgate.netunsoed.ac.id The adsorption process was found to follow the Sips adsorption isotherm model, indicating adsorption on both homogeneous and monolayer surfaces. researchgate.netunsoed.ac.id This MISPE method was successfully applied to the analysis of DNOC in tomato samples, yielding a concentration of 0.65 mg/kg with a recovery rate of 87.17%. researchgate.netunsoed.ac.id Reusability studies showed high recovery values over three consecutive cycles, demonstrating the robustness of the MIP. researchgate.netunsoed.ac.id

The synthesis of MIPs for DNOC involves the copolymerization of a functional monomer and a crosslinker in the presence of the DNOC template molecule. dpublication.comresearchgate.net After polymerization, the template is removed, leaving behind specific recognition cavities. researchgate.net The interaction between the template molecule and the functional monomer is crucial for the formation of these selective binding sites. dpublication.com

Method Development for Trace Dinitro-o-cresol Analysis in Complex Matrices

Developing methods for trace analysis of DNOC in complex matrices like environmental water and soil is a significant challenge due to potential interferences. nih.govnih.gov Several approaches have been developed to address this, often involving a combination of extraction and preconcentration steps followed by sensitive analytical techniques.

One method for the determination of DNOC and 2,6-dinitro-p-cresol (B1206616) (DNPC) in environmental water samples utilizes liquid chromatography/tandem mass spectrometry (LC/MS/MS). researchgate.net This method involves collecting trace amounts of the analytes on an Autoprep PS-Liq@ cartridge at pH 3 and eluting with acetonitrile. researchgate.net The separation is then performed on a reversed-phase column, and detection is carried out by mass spectrometry in the electrospray ionization (ESI)-negative mode. researchgate.net This technique achieved a method detection limit (MDL) of 0.24 ng/L for DNOC. researchgate.net

For soil and lemon juice samples, spectrophotometric methods have been developed as a simpler and more cost-effective alternative to chromatography/MS-based methods. researchgate.net These methods involve the reduction of DNOC using Zn/HCl in a microwave oven, followed by reaction with either periodate or copper(II)-neocuproine reagents. researchgate.net The limits of detection for these methods were 1.6 and 0.2 mg/L, respectively. researchgate.net To handle complex matrices like lemon juice, a preconcentration step using an 8-hydroxyquinoline-impregnated XAD copolymer resin was employed, achieving a concentration factor of 20. researchgate.net

The following table summarizes the performance of various analytical methods for DNOC detection:

Analytical TechniqueMatrixLimit of Detection (LOD) / Method Detection Limit (MDL)Linear RangeRecoveryCitation
HMDE-SSWVWater2 x 10⁻⁸ mol L⁻¹(0.01–0.55) × 10⁻⁶ mol L⁻¹~102% tandfonline.comtandfonline.com
SbFE-CSSWVWater1.12 x 10⁻⁶ mol L⁻¹(1.0–15) × 10⁻⁶ mol L⁻¹- conicet.gov.ar
DPV with Zr-UiO-66/FMWCNT/GCESpiked Potato Samples0.119 µM0.1–50 µM< 3% RSD researchgate.netrsc.org
MISPE-HPLCTomato--87.17% researchgate.netunsoed.ac.id
LC/MS/MSEnvironmental Water0.24 ng L⁻¹-- researchgate.net
Spectrophotometry (Periodate)Soil, Lemon Juice1.6 mg L⁻¹->95% researchgate.net
Spectrophotometry (Cu(II)-Nc)Soil, Lemon Juice0.2 mg L⁻¹->95% researchgate.net

Environmental Remediation Strategies and Technologies for Dinitro O Cresol Contamination

Chemical Oxidation Processes

Advanced Oxidation Processes (AOPs) are a prominent group of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to mineralize recalcitrant organic pollutants like DNOC. researchgate.net These processes can effectively transform DNOC into carbon dioxide, water, and inorganic anions. researchgate.net

Fenton and Modified Fenton Degradation Systems

The Fenton process, which involves the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, is an effective method for DNOC degradation. nih.govacs.org Modified Fenton systems, such as anodic Fenton treatment (AFT) and electro-Fenton (EF), have also been explored to enhance degradation efficiency. nih.govjwent.netcornell.edu In the electro-Fenton process, the catalytic Fe²⁺ ions are continuously regenerated at the cathode, and H₂O₂ can be produced in-situ, improving the process's efficiency. researchgate.net Studies have shown that combining electro-Fenton with ultrasound (sono-electro-Fenton) can further improve degradation due to enhanced mass transfer and the synergistic generation of radicals. jwent.net

Research has demonstrated that the concentration of the iron catalyst is a crucial parameter. researchgate.net For instance, in an electro-Fenton system for treating cresols, increasing the Fe²⁺ concentration from 0 to 0.1 mM significantly accelerated the degradation kinetics, indicating that this concentration was optimal for effective oxidation under the studied conditions. researchgate.net

Catalytic Oxidation Using Ferrous Ion-Substituted Ion-Exchange Resins

A significant advancement in Fenton-based remediation is the use of heterogeneous catalysts to overcome issues associated with homogeneous systems, such as the need to remove dissolved iron from the treated water. Ferrous ion-substituted ion-exchange resins, like Amberlyst 15, serve as a solid catalyst, immobilizing the Fe²⁺ ions. nih.govacs.orgacs.org This approach allows for the effective degradation of DNOC while simplifying catalyst recovery. nih.govnih.gov

Studies using Fe²⁺-substituted Amberlyst 15 have shown that DNOC is degraded effectively. nih.govacs.org The degradation mechanism involves both the reaction on the resin surface and the effects of iron that may leach into the solution. nih.gov The addition of acid, such as HCl, can enhance the desorption of ferrous ions from the resin, which in turn accelerates the degradation rate of DNOC. nih.govnih.gov A pseudo-first-order kinetic model has been successfully applied to describe both the desorption of ferrous ions from the resin and the subsequent degradation of DNOC. nih.gov

ParameterObservationSource(s)
Catalyst System Fe²⁺-substituted Amberlyst 15 ion-exchange resin. nih.gov, acs.org
Degradation Role Desorption of ferrous ions from the resin plays a major role in DNOC degradation. nih.gov
Effect of Acid Addition of HCl increases the total iron concentration in the solution and accelerates the DNOC degradation rate. nih.gov, nih.gov
Kinetic Model A pseudo-first-order kinetic model fits the desorption of Fe²⁺ and the degradation of DNOC. nih.gov

Influence of pH and Oxidant Delivery Rates on Degradation Efficiency

The efficiency of chemical oxidation processes for DNOC is highly dependent on operational parameters, particularly pH and the delivery rate of the oxidant (H₂O₂).

Influence of pH: The pH of the reaction medium is a critical factor. Generally, acidic conditions are favored for Fenton and Fenton-like reactions. Lower pH values, typically around 3.0, are considered optimal for maximizing the production of hydroxyl radicals and achieving rapid degradation of organic carbon. researchgate.net Studies on the degradation of DNOC using Fe²⁺-substituted ion-exchange resin found that a lower pH led to faster degradation. nih.gov Similarly, research on anodic Fenton treatment of DNOC in a clay slurry showed that degradation rates were significantly affected by the initial pH. nih.gov However, the effect can be complex; while total organic carbon removal is often faster in acidic media, the degradation rate of the DNOC molecule itself can sometimes appear independent of pH. researchgate.net

Influence of Oxidant Delivery Rate: The rate at which hydrogen peroxide is delivered to the system is another key variable. An optimal delivery rate is necessary to balance the generation of hydroxyl radicals with potential scavenging effects that can occur at excessively high H₂O₂ concentrations. Research on the Fenton degradation of DNOC using Fe²⁺-substituted resin involved studying different H₂O₂ delivery rates to determine the optimal conditions for the reaction. nih.govacs.org It was also noted that the delivery rate of H₂O₂ did not appear to affect the ion-exchange process of the resin itself. nih.gov

ParameterInfluence on DNOC DegradationSource(s)
pH Lower pH (acidic medium, e.g., 3.0) generally enhances degradation efficiency and total organic carbon removal. researchgate.net, nih.gov, nih.gov
H₂O₂ Delivery Rate An optimal rate is required to maximize radical generation and avoid scavenging effects; this rate does not affect the ion-exchange process of the resin catalyst. nih.gov, acs.org

Bioremediation Approaches

Bioremediation offers an alternative, environmentally friendly approach to DNOC decontamination by harnessing the metabolic capabilities of microorganisms to break down the pollutant. cdc.govnih.gov

Application of Isolated Microbial Cultures for Dinitro-o-cresol Biodegradation

Numerous studies have successfully isolated microorganisms from contaminated soil and activated sludge that can utilize DNOC as a source of carbon, nitrogen, and energy. cdc.govnih.gov These isolates can mineralize the compound through aerobic degradation pathways. nih.gov

Several pure and mixed microbial cultures have demonstrated the ability to biodegrade DNOC. The degradation pathway often involves the successive reduction of the nitro groups to amino groups, followed by ring cleavage. cdc.gov Identified metabolites include 6-amino-4-nitro-o-cresol and 2-methyl-6-nitro-catechol. cdc.gov

Examples of DNOC-Degrading Microorganisms:

Corynebacterium simplex cdc.gov

Arthrobacter simplex osti.gov

Pseudomonas sp. cdc.govosti.gov

Rhizobium leguminosarum cdc.gov

Veillonella alkalescens cdc.gov

A mixed culture isolated from pesticide-contaminated soil and activated sludge. nih.gov

One study found that a mixed culture could decompose DNOC, 4-nitrophenol (B140041), and 2,4-dinitrophenol, but not other related dinitro-compounds like 2,6-dinitrophenol (B26339) or 2,4-dinitrotoluene. nih.gov This highlights the specificity of the microbial enzymatic systems.

Engineered Bioreactor Systems for Contaminated Water Treatment

To apply microbial degradation on a larger scale for water treatment, engineered bioreactor systems are employed. These systems provide controlled environments to optimize microbial activity and enhance the efficiency of pollutant removal. nih.goviwaponline.com For treating DNOC-contaminated water, fixed-bed column reactors with immobilized microbial cultures have proven effective. nih.gov In this design, a biofilm of DNOC-degrading bacteria is grown on a support material, such as glass beads. nih.gov

Research using a fixed-bed reactor with an immobilized mixed culture demonstrated high degradation rates for DNOC. nih.gov The system was able to achieve an effluent concentration of less than 5 µg/L. nih.gov However, the study also found that degradation was inhibited at DNOC concentrations above 30 µM and ceased entirely at 340 µM, likely due to the uncoupling effect of DNOC on cellular energy mechanisms. nih.gov This indicates that while bioreactors are highly efficient, the influent concentration must be carefully managed to avoid toxicity to the microbial population. nih.gov The use of immobilized cells in bioreactors generally offers better performance compared to systems with freely suspended cells due to enhanced biomass retention. researchgate.netcapes.gov.br

Bioreactor ParameterFinding/ResultSource(s)
Reactor Type Fixed-bed column reactor with immobilized bacterial biofilm on glass beads. nih.gov
Maximal Degradation Rate 30 mmol per day per liter of reactor volume. nih.gov
Effluent Concentration < 5 µg/L of DNOC. nih.gov
Inhibition Threshold Degradation is inhibited at DNOC concentrations >30 µM. nih.gov
Cessation of Degradation Degradation ceases at DNOC concentrations of 340 µM. nih.gov

Physical and Chemical Separation Techniques

Physical and chemical separation techniques are crucial in the remediation of sites contaminated with this compound (DNOC). These methods focus on isolating the contaminant from the environmental matrix, such as water or soil, without necessarily breaking down its chemical structure.

Adsorption-Based Removal Strategies for Aqueous Contamination

Adsorption is a widely used technique for removing dissolved contaminants like DNOC from water. hydronixwater.com This process involves the adhesion of molecules from a liquid phase onto the surface of a solid adsorbent. hydronixwater.com The effectiveness of adsorption depends on several factors, including the properties of the adsorbent (e.g., surface area and pore size distribution), the characteristics of the contaminant, and environmental conditions like pH and temperature. activatedcarbon.net For DNOC, which is a weak acid with a pKa of about 4.4, adsorption is significantly influenced by the pH of the water, with greater sorption occurring at lower pH levels where DNOC exists primarily as a neutral species. researchgate.netresearchgate.net

Various materials have been investigated for their potential to adsorb DNOC from aqueous solutions. These include activated carbon, clay minerals, biochar, and zeolites.

Activated Carbon: Activated carbon is a highly porous material with a large internal surface area (typically 700 to 1500 m²/g), making it an excellent adsorbent for a wide range of organic compounds. vito.be It can be produced from various carbon-rich materials like wood, coal, or coconut shells. vito.be The process of activated carbon adsorption involves the physical bonding of contaminant molecules to its surface. hydronixwater.com Studies have shown that activated carbon is effective in removing DNOC from water. cdc.gov For instance, a waste treatment process that incorporated powdered activated carbon with activated sludge demonstrated a 99% removal of DNOC from the influent. cdc.gov However, the efficiency of activated carbon can be affected by factors such as high relative humidity (>70%), which can lead to water molecules occupying active sites on the carbon surface. vito.be

Clay Minerals (Bentonite/Montmorillonite): Certain clay minerals, particularly smectites like montmorillonite (B579905) (a major component of bentonite), have shown a strong capacity for adsorbing DNOC. researchgate.netresearchgate.net The adsorption mechanism is influenced by the clay's surface properties, the type of exchangeable cations present, and the pH of the solution. nih.gov Adsorption of DNOC onto montmorillonite clay increases at lower pH values. nih.gov Research has demonstrated that weakly hydrated cations like potassium (K+) enhance DNOC adsorption compared to more strongly hydrated cations like sodium (Na+) or calcium (Ca2+). researchgate.netnih.gov This is because weakly hydrated cations allow for more direct interaction with the nitro groups of the DNOC molecule. researchgate.net Studies have shown that at a low pH (below its pKa), DNOC can be almost completely adsorbed by montmorillonite clay. nih.gov

Biochar: Biochar is a carbon-rich material produced from the pyrolysis of organic waste. researchgate.net Its porous structure and surface chemistry make it a promising low-cost adsorbent for environmental remediation. stir.ac.uk The surface of biochar can contain various functional groups that facilitate the adsorption of organic pollutants. stir.ac.uk While specific studies on DNOC are less common, biochar has proven effective for removing other phenolic and nitroaromatic compounds, suggesting its potential applicability for DNOC remediation. stir.ac.ukmdpi.com The adsorption capacity of biochar is influenced by the pyrolysis temperature and the original feedstock material. stir.ac.uk

Zeolites: Zeolites are natural volcanic minerals with a porous, crystalline structure that allows them to act as effective adsorbents and ion exchangers. biogena.com Clinoptilolite is a type of natural zeolite noted for its ability to remove contaminants like ammonium (B1175870) and heavy metals. zeocelitalia.itzeocat.es While primarily used for inorganic contaminants, their high porosity and large surface area give them potential for adsorbing organic molecules as well. biogena.com Zeolites can be modified to enhance their selectivity for specific pollutants. zeocelitalia.it Research has explored supporting photocatalysts like TiO2 on zeolite to combine adsorption with degradation processes. mdpi.com

Below is an interactive data table summarizing the characteristics of different adsorbents for DNOC removal.

AdsorbentPrimary MechanismKey Influencing FactorsResearch Findings
Activated Carbon Physical Adsorption (Van der Waals forces) tbh.euSurface area, pore structure, pH, temperature, humidity activatedcarbon.netvito.beCan remove 99% of DNOC when combined with activated sludge. cdc.gov
Clay (Montmorillonite) Surface Complexation, Ion Exchange researchgate.netnih.govpH, type of exchangeable cation (K+ enhances adsorption) researchgate.netnih.govAlmost complete adsorption of DNOC observed at pH < 4.4. nih.gov
Biochar Physical Adsorption, Surface Complexation stir.ac.ukPyrolysis temperature, feedstock, surface functional groups stir.ac.ukEffective for various organic pollutants; potential for DNOC. mdpi.com
Zeolite (Clinoptilolite) Adsorption, Ion Exchange biogena.comzeocat.esPorosity, cation exchange capacity, potential for modification zeocelitalia.itmdpi.comPrimarily studied for inorganic ions but has potential for organics. zeocat.es

Pump-and-Treat Technologies for Groundwater Remediation

Pump-and-treat is one of the most established and commonly used technologies for remediating contaminated groundwater. epa.govcrccare.com The fundamental process involves extracting contaminated groundwater from an aquifer using wells or trenches and treating it at the surface before discharging it or reinjecting it back into the ground. frtr.govemgrisa.es This technology is applicable for managing dissolved-phase contaminant plumes, including those containing DNOC. epa.govemgrisa.es

The primary goals of pump-and-treat systems are typically hydraulic containment to prevent the spread of the contaminant plume and/or aquifer restoration through the removal of contaminant mass. crccare.com The extracted water is passed through an above-ground treatment system, which can employ one or more of the adsorption techniques mentioned previously (e.g., granular activated carbon filters), as well as other physical, chemical, or biological processes. emgrisa.es

The effectiveness of pump-and-treat systems can be high for containing plumes and can remove substantial amounts of contamination. crccare.com However, the technology has limitations. Complete aquifer restoration can be difficult and time-consuming, often taking decades, especially in complex hydrogeological settings. crccare.comfrtr.gov Contaminant concentrations often decrease rapidly at the beginning of treatment but then plateau at levels that may still be above regulatory limits, a phenomenon known as "tailing." crccare.com This is often due to the slow desorption of contaminants from soil particles or their diffusion from less permeable zones within the aquifer. Despite these limitations, for many sites with groundwater contamination, some form of pump-and-treat technology remains a core component of the remedial strategy. epa.gov

Integrated Remediation Systems and In-Situ Treatment Innovations

To overcome the limitations of standalone technologies, integrated remediation systems that combine multiple techniques are increasingly employed. For DNOC contamination, this can involve coupling pump-and-treat systems with more advanced or targeted methods. For instance, innovative technologies like air sparging, engineered bioremediation, or permeable reactive barriers can be used in conjunction with pump-and-treat to enhance cleanup efficiency. crccare.com

In-situ treatment innovations aim to remediate contaminants directly within the subsurface, avoiding the need for extraction. This approach can be more cost-effective and less disruptive than ex-situ methods like pump-and-treat. One promising in-situ technology is chemical reduction. In-situ chemical reduction (ISCR) involves injecting a reducing agent into the subsurface to transform contaminants into less toxic or immobile forms. clu-in.org Zero-valent iron (ZVI) is a commonly used reductant that has proven effective for degrading halogenated organic compounds and immobilizing certain metals. clu-in.org While specific applications for DNOC are not as widely documented, the reduction of its nitro groups is a known degradation pathway, suggesting that ISCR could be a viable treatment option. cdc.gov

Another in-situ approach is bioremediation, which utilizes microorganisms to break down contaminants. Mixed microbial cultures isolated from contaminated soil have been shown to be capable of using DNOC as a sole source of carbon, nitrogen, and energy. nih.gov These microorganisms can be stimulated in-situ by adding nutrients or other amendments to the subsurface to enhance their degradation activity. Immobilizing these bacteria on a solid support, such as in a fixed-bed column reactor, has demonstrated high degradation rates for DNOC. nih.gov Such approaches can be integrated into treatment systems, for example, by creating a bio-barrier to intercept and treat a migrating contaminant plume. dtic.mil

Socio Regulatory and Environmental Policy Research Perspectives

Evolution of Regulatory Frameworks and International Bans on Dinitro-o-cresol

This compound (DNOC) and its salts have been subject to increasingly stringent regulatory frameworks globally due to their significant risks to human health and the environment. pic.intontosight.ai Initially used as a pesticide, fungicide, and herbicide, concerns over its toxicity led to widespread bans and restrictions. pic.intontosight.aifao.org

A pivotal moment in the international regulation of DNOC was its inclusion in the Rotterdam Convention on the Prior Informed Consent (PIC) Procedure for Certain Hazardous Chemicals and Pesticides in International Trade. pic.intpic.int This inclusion was based on final regulatory actions taken by the European Community and Peru to ban all agricultural uses of DNOC. pic.int The Rotterdam Convention facilitates information exchange about hazardous chemicals and provides a national decision-making process for their import and export. pic.int As a result, DNOC became subject to the PIC procedure, requiring exporting countries to notify and receive consent from importing countries before shipment. pic.int

In the European Community, authorisations for plant protection products containing DNOC were mandated to be withdrawn by August 16, 1999. pic.int This decision was driven by concerns regarding operator exposure and the high risk posed to non-target organisms. pic.int Similarly, the United States Environmental Protection Agency (US-EPA) cancelled the use of DNOC as a selective herbicide in 1987. researchgate.net In Canada, while DNOC is not manufactured, its import for industrial use in the plastics industry has been monitored. canada.ca The Canadian Environmental Protection Act, 1999 (CEPA) prompted a screening assessment of DNOC, which is also listed on the National Pollutant Release Inventory (NPRI). canada.cacanada.ca

Many countries have implemented national or regional bans on the agricultural use of DNOC. For instance, Myanmar has prohibited the import and use of DNOC due to its high hazard to humans and the environment. myanmartradeportal.gov.mm These regulatory actions have significantly curtailed the widespread application of DNOC in agriculture, although it may still be used for industrial purposes in some regions. pic.int

Environmental Monitoring and Occurrence Studies in Diverse Media (e.g., Surface Water, Sewage Sludges, Soil)

Environmental monitoring studies have detected the presence of this compound (DNOC) in various environmental compartments, reflecting its historical use and persistence.

Surface Water: DNOC has been identified in surface waters, including rivers and streams. In the early 1980s, it was detected in surface water in Canada. canada.cacanada.ca More specifically, it was found in the Potomac River in the US and in various water bodies in Denmark, with concentrations in stream water ranging from 0.02 to 0.16 µg/L. nih.gov The presence of nitrated phenols like DNOC in rain suggests that atmospheric deposition can be a source of contamination in surface waters, not solely attributable to direct pesticide applications. canada.ca

Sewage Sludges: Monitoring in Canada during the early 1980s also confirmed the presence of DNOC in sewage sludges. canada.cacanada.ca Sewage treatment plants (STPs) are not completely effective at removing DNOC; one model estimated that about 73% of DNOC entering an STP would be released into the environment through the final wastewater effluent. canada.ca

Soil: Despite its application as a herbicide, DNOC has not been consistently detected in all soil monitoring programs. For example, a Canadian study did not find DNOC in rural, urban, or agricultural soils from various locations. canada.cacanada.ca However, its slow degradation in soil means it can persist, and it has been found in soil and water years after its use was discontinued. researchgate.net For instance, groundwater samples from the site of a former ammunition plant in Germany showed DNOC contamination at various depths. nih.gov

The following table provides a summary of DNOC detection in different environmental media based on various studies.

Environmental MediumLocationFindings
Surface WaterCanadaDetected in the early 1980s. canada.cacanada.ca
DenmarkDetected in stream water at concentrations of 0.02-0.16 µg/L. nih.gov
USA (Potomac River)Detected at a concentration of <10 ppb. nih.gov
Sewage SludgeCanadaDetected in the early 1980s. canada.cacanada.ca
SoilCanadaNot detected in various rural, urban, and agricultural soils. canada.cacanada.ca
GermanyDetected in groundwater at the site of a former ammunition plant. nih.gov
GroundwaterUSA (California)Not detected in 412 wells sampled between 1984-1987. nih.gov

Ecological Risk Assessment Methodologies

Development and Application of Risk Quotient Analyses for Aquatic and Terrestrial Organisms

A key component of the ecological risk assessment for DNOC is the use of risk quotient (RQ) analysis. The RQ is a ratio of the Predicted Environmental Concentration (PEC) to the Predicted No-Effect Concentration (PNEC). A risk quotient greater than 1 indicates a potential for adverse effects.

Aquatic Organisms: For aquatic life, risk assessments have identified a high acute risk at higher application rates and a medium chronic risk. pic.int In a Canadian assessment, a conservative scenario for industrial releases into the St. Clair River resulted in a risk quotient of 0.096 for pelagic organisms, suggesting a low likelihood of adverse effects under those specific conditions. nih.govcanada.ca Toxicity to aquatic organisms like the rainbow trout has been a significant factor in these assessments. canada.ca Calculated toxicity exposure ratios (TERs) for aquatic organisms have indicated some risk from spray drift, which can be mitigated by applying buffer zones. who.int

Terrestrial Organisms: For terrestrial organisms, DNOC is considered very toxic. pic.int A risk quotient analysis for soil organisms in a Canadian study yielded a value of 0.67, which is below the level of concern. canada.ca This was based on a PEC derived from the method detection limit in soil and a PNEC calculated from an earthworm acute toxicity study (LC50 of 15 mg/kg of soil). canada.ca The assessment concluded a moderate risk to earthworms when DNOC is used as a desiccant. who.int DNOC is also highly toxic to honeybees in laboratory settings. pic.int

The table below summarizes the risk quotients calculated in a Canadian ecological risk assessment.

ReceptorPredicted Environmental Concentration (PEC)Predicted No-Effect Concentration (PNEC)Risk Quotient (RQ)
Pelagic Organisms0.0025 mg/L0.026 mg/L0.096
Soil Organisms0.1 mg/kg0.15 mg/kg0.67

Consideration of Persistence and Bioaccumulation Potential in Risk Characterization

The persistence and bioaccumulation potential of a chemical are crucial factors in its long-term environmental risk characterization.

Persistence: DNOC is considered persistent in the air. canada.ca However, its persistence in other environmental compartments is more variable. While some studies suggest rapid biodegradation, others indicate that it can be slow to degrade in soil and water, leading to its classification as a legacy pesticide. researchgate.netwho.intresearchgate.net

Bioaccumulation: The bioaccumulation potential of DNOC is generally considered to be low. pic.int The bioconcentration factor (BCF) is low, and it is not expected to significantly bioaccumulate in aquatic or terrestrial wildlife due to rapid biodegradation. pic.intwho.int The log octanol/water partition coefficient (log Kow) is less than 3, further suggesting a low potential for bioaccumulation. pic.int Although one estimate of the log Kow was 2.85, which could suggest some potential for bioaccumulation in aquatic organisms, the fact that DNOC is predominantly in its ionic form in most natural waters and is highly toxic to fish makes significant bioconcentration unlikely. cdc.gov

Challenges in Managing Legacy Contamination and Obsolete Pesticide Presence in the Environment

The historical use of this compound (DNOC) has resulted in significant challenges related to legacy contamination and the management of obsolete pesticide stockpiles, particularly in developing countries.

One of the primary challenges is the sheer volume of obsolete pesticides. It is estimated that there are over 500,000 tonnes of obsolete pesticides accumulated globally, with a significant portion located in developing nations. vepf.vn These stockpiles often exist in poor storage conditions, with deteriorating containers that leak and contaminate the surrounding soil and water resources. worldbank.orgfao.org The fact that some legacy pesticides can be detected in water samples more than twenty-five years after being banned highlights their persistence and the long-term nature of the contamination problem. researchgate.net

Several factors contribute to the accumulation of these obsolete stocks, including:

Product bans: Chemicals that are banned from use often leave behind unused quantities. fao.org

Inadequate storage and stock management: Poor inventory control and storage facilities lead to product deterioration. fao.org

Donations or purchases exceeding requirements: This is particularly an issue in programs aimed at controlling migratory pests, where the actual need may be lower than anticipated. fao.org

The cleanup of these sites and the disposal of obsolete pesticides are complex and costly endeavors. worldbank.org In many developing countries, the necessary infrastructure and financial resources for safe disposal are lacking. hchforum.com While high-temperature incineration in specialized facilities is a common disposal method, this is often not available locally, necessitating expensive shipment to other countries. vepf.vn

Alternative disposal methods are being explored, such as the use of cement kilns for co-processing. vepf.vnworldbank.org A trial in Tanzania successfully disposed of 57 tonnes of DNOC in a cement kiln. vepf.vnfao.org However, such operations require modern facilities and careful monitoring to ensure complete destruction and prevent the release of harmful byproducts. worldbank.orgfao.org

The management of contaminated sites also presents significant challenges. This includes conducting detailed inventories, risk assessments to prioritize cleanup efforts, and the remediation of contaminated soil and water. worldbank.orgthegef.org The lack of comprehensive data on the location and extent of contamination often hampers effective management. fao.org

Research Gaps and Future Directions in this compound Environmental Management

Despite the regulatory actions and research conducted on this compound (DNOC), several knowledge gaps remain, highlighting areas for future research and improved environmental management strategies.

Environmental Fate and Monitoring:

There is a need for more current and comprehensive monitoring data for DNOC in various environmental media, particularly in regions with a history of its use. Many existing Canadian monitoring data, for example, are relatively old. canada.cacanada.ca

The atmospheric formation of DNOC from precursor compounds like toluene (B28343) and 2-methylphenol is not fully understood. canada.cacanada.ca Further research into the mechanisms and extent of its atmospheric formation and deposition is needed to accurately assess its environmental input. canada.ca

While DNOC is known to be present in some water bodies, data on its levels in drinking water are often limited or below detection limits, making a thorough assessment of human exposure via this route difficult. canada.cacdc.gov

Ecological Risk Assessment:

There are uncertainties in the ecological risk assessments due to the use of application factors to extrapolate from laboratory data to field conditions and from acute to chronic toxicity. canada.cacanada.ca More long-term, field-based studies would help to reduce these uncertainties.

Toxicity data for certain types of organisms, such as marine species and amphibians, are lacking. canada.cacanada.ca Filling these data gaps would allow for a more comprehensive ecological risk assessment.

Management of Legacy Contamination:

Developing and validating cost-effective and environmentally sound methods for the disposal of obsolete DNOC stockpiles, particularly in developing countries, remains a priority. hchforum.com This includes further research on the feasibility and safety of using cement kilns and other local destruction technologies. worldbank.org

Improved strategies and policies are needed to address the issue of legacy pesticides in the environment to meet future environmental quality targets. researchgate.net This includes developing better methods for the remediation of contaminated soil and water.

Human Health Risk:

There is a lack of information on the reproductive, developmental, and carcinogenic effects of DNOC in humans. epa.gov While animal studies provide some data, further research is needed to better understand the potential long-term health risks to human populations exposed to low levels of DNOC in the environment.

Addressing these research gaps will be crucial for developing more effective and evidence-based strategies for the management of DNOC and other legacy pesticides, ultimately protecting both human health and the environment.

Q & A

Q. How can researchers accurately identify and quantify DNOC in environmental or biological samples?

DNOC can be identified using chromatographic techniques (e.g., HPLC, GC) coupled with mass spectrometry. Analytical standards, such as 4,6-dinitro-2-methylphenol (CAS 534-52-1), are critical for calibration. For quantification, prepare standard curves in relevant matrices (e.g., water, serum) and validate recovery rates to account for matrix effects. Confirmatory analysis should cross-reference retention times and mass spectra with certified reference materials .

Q. What experimental models are used to assess DNOC’s systemic toxicity?

Rodent models (rats, rabbits) are primary for acute toxicity studies, with endpoints including mortality, body temperature changes, and metabolic disruption. Subcutaneous or intraperitoneal administration mimics systemic absorption, while dermal exposure protocols evaluate skin penetration kinetics. Human case studies historically inform acute toxicity thresholds (e.g., 5 mg/m³ IDLH) but require cautious interpretation due to variability in exposure routes .

Q. What safety protocols are essential for handling DNOC in laboratory settings?

Use NIOSH-recommended PPE: nitrile gloves, goggles, and dust respirators. DNOC’s SK: SYS-DIR (IRR) notation indicates systemic toxicity and potential skin irritation. Work under fume hoods with HEPA filters, and implement decontamination procedures using alkaline solutions (e.g., 10% sodium bicarbonate) to neutralize residues. Monitor air concentrations to stay below the revised IDLH of 5 mg/m³ .

Advanced Research Questions

Q. How do contradictory findings on DNOC’s dermal irritation potential inform experimental design?

Conflicting data arise from differences in concentration, vehicle (e.g., oil vs. aqueous solutions), and exposure duration. For example, 20% DNOC in oil caused no irritation in human volunteers after 17 days, while 3% alcohol solutions induced mild irritation in rabbits. To resolve contradictions, standardize protocols using OECD Test Guideline 404 (acute dermal irritation/corrosion) with controlled variables (pH, vehicle, species) .

Q. What methodological considerations optimize DNOC degradation studies using advanced oxidation processes (AOPs)?

Fenton degradation with Fe²⁺-loaded ion-exchange resin (e.g., Amberlyst 15) effectively degrades DNOC. Key variables include:

  • HCl concentration : Enhances Fe²⁺ desorption, accelerating reaction kinetics.
  • H₂O₂ delivery rate : Optimize to balance radical generation and scavenging.
  • pH : Maintain <3 to maximize •OH production. Validate degradation pathways via LC-MS/MS to identify intermediates (e.g., nitrophenol derivatives) .

Q. How does pH influence DNOC’s phytotoxicity in plant models, and how can this be controlled experimentally?

DNOC’s toxicity to Lemna minor increases at lower pH (5.4–6.8) due to enhanced membrane permeability of the unionized form. In spray applications, however, cellular buffering negates external pH effects. To study pH-dependent mechanisms:

  • Use vacuum infiltration to bypass cuticular barriers.
  • Buffer nutrient solutions at defined pH levels.
  • Measure intracellular pH changes using fluorescent probes .

Q. What strategies address data gaps in DNOC’s chronic toxicity and carcinogenicity?

Leverage in vitro models (e.g., HepG2 cells for hepatotoxicity) and in silico tools (e.g., DEREK for sensitization prediction). Prioritize:

  • Genotoxicity assays : Ames test for mutagenicity, Comet assay for DNA damage.
  • Chronic exposure studies : 90-day rodent trials with histopathological analysis. Cross-reference NIOSH SK profiles and EU CLP classifications (Mutagen Category 2) to identify priority endpoints .

Tables for Critical Data Synthesis

Q. Table 1. pH-Dependent Toxicity of DNOC in Experimental Systems

Model SystempH RangeToxicity Threshold (mg/L)Key MechanismReference
Lemna minor5.4–6.80.5 → 2.0Membrane permeability
Brassica alba4.0–7.010 → 18Cellular buffering dominance
Yeast Respiration4.0–7.00.1 → 7.5Mitochondrial uncoupling

Q. Table 2. Key NIOSH Skin Notation (SK) Designations for DNOC

Hazard CategorySK NotationRationaleReference
Systemic ToxicitySYSDermal absorption linked to fatal outcomes
Direct Skin IrritationDIR (IRR)Conflicting data on irritation potential

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.